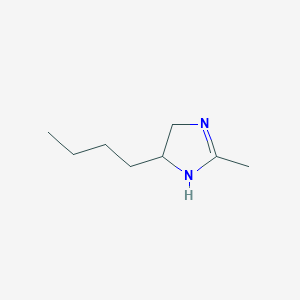![molecular formula C16H28N2O B14649225 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one CAS No. 51210-33-4](/img/structure/B14649225.png)
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,15-Diazadispiro[515~8~3~6~]hexadecan-15-yl)ethan-1-one is a complex organic compound characterized by its unique diazadispiro structure
Preparation Methods
The synthesis of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one involves several steps. One common method starts with the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH), which leads to a mixture of products. To obtain the desired compound exclusively, the starting material is treated with concentrated sulfuric acid to yield the corresponding 14,16-dioxohexadecane, which is then reduced with LAH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions typically involve reagents like LAH.
Substitution: The compound reacts with carbodiimides and isothiocyanates to form 1:1 adducts. Common reagents used in these reactions include sulfuric acid, LAH, carbodiimides, and isothiocyanates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for theoretical and pharmacological studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form adducts with carbodiimides and isothiocyanates, suggesting potential interactions with biological molecules . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one can be compared with other similar compounds, such as:
7,15-Diazadispiro[5.1.5.3]hexadecane: A related compound with similar structural features.
7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one: Another derivative with a methyl group substitution The uniqueness of 1-(7,15-Diazadispiro[515~8~
Properties
CAS No. |
51210-33-4 |
|---|---|
Molecular Formula |
C16H28N2O |
Molecular Weight |
264.41 g/mol |
IUPAC Name |
1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)ethanone |
InChI |
InChI=1S/C16H28N2O/c1-14(19)18-12-15(8-4-2-5-9-15)17-16(13-18)10-6-3-7-11-16/h17H,2-13H2,1H3 |
InChI Key |
SVDAOAUSTKFESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
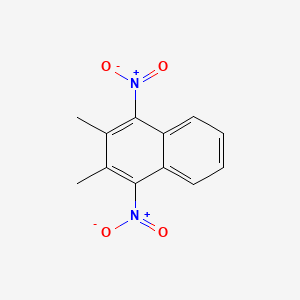
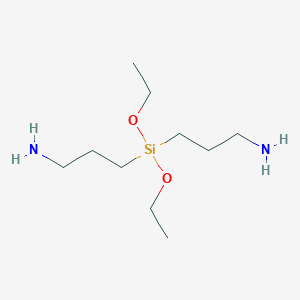

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
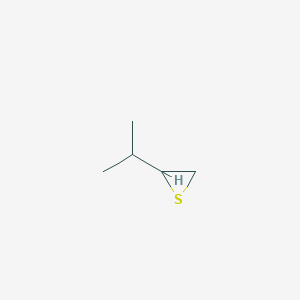
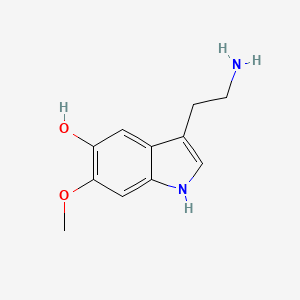
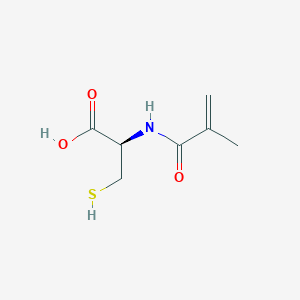
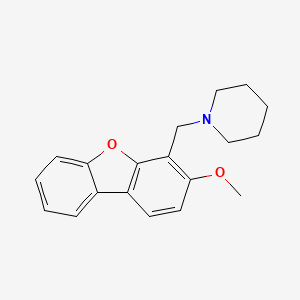
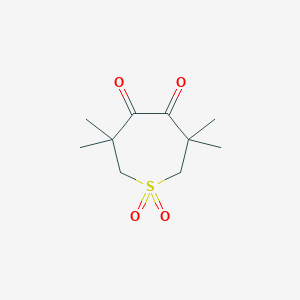
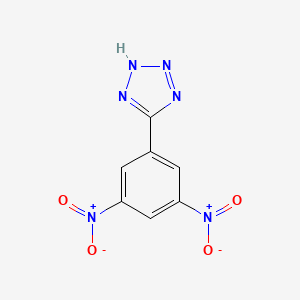
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
